Cas no 946306-26-9 (N-2-chloro-5-(trifluoromethyl)phenyl-2-(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxyacetamide)

N-2-chloro-5-(trifluoromethyl)phenyl-2-(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxyacetamide structure
946306-26-9 structure
Product name:N-2-chloro-5-(trifluoromethyl)phenyl-2-(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxyacetamide
CAS No:946306-26-9
MF:C19H17ClF3NO3
Molecular Weight:399.791394948959
CID:6336396
PubChem ID:26841989

N-2-chloro-5-(trifluoromethyl)phenyl-2-(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxyacetamide 化学的及び物理的性質

名前と識別子

    • N-2-chloro-5-(trifluoromethyl)phenyl-2-(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxyacetamide
    • N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamide
    • N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide
    • F2205-0173
    • AKOS004952292
    • N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetamide
    • 946306-26-9
    • インチ: 1S/C19H17ClF3NO3/c1-18(2)9-11-4-3-5-15(17(11)27-18)26-10-16(25)24-14-8-12(19(21,22)23)6-7-13(14)20/h3-8H,9-10H2,1-2H3,(H,24,25)
    • InChIKey: HIESMBFFBYDPSB-UHFFFAOYSA-N
    • SMILES: ClC1=CC=C(C(F)(F)F)C=C1NC(COC1=CC=CC2=C1OC(C)(C)C2)=O

計算された属性

  • 精确分子量: 399.0849056g/mol
  • 同位素质量: 399.0849056g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 6
  • 重原子数量: 27
  • 回転可能化学結合数: 4
  • 複雑さ: 543
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 4.9
  • トポロジー分子極性表面積: 47.6Ų

N-2-chloro-5-(trifluoromethyl)phenyl-2-(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxyacetamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F2205-0173-5μmol
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide
946306-26-9 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2205-0173-10μmol
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide
946306-26-9 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2205-0173-2μmol
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide
946306-26-9 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2205-0173-20mg
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide
946306-26-9 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2205-0173-1mg
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide
946306-26-9 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2205-0173-20μmol
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide
946306-26-9 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2205-0173-2mg
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide
946306-26-9 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2205-0173-5mg
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide
946306-26-9 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2205-0173-4mg
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide
946306-26-9 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2205-0173-3mg
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide
946306-26-9 90%+
3mg
$63.0 2023-05-16

N-2-chloro-5-(trifluoromethyl)phenyl-2-(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxyacetamide 関連文献

N-2-chloro-5-(trifluoromethyl)phenyl-2-(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxyacetamideに関する追加情報

Introduction to N-2-chloro-5-(trifluoromethyl)phenyl-2-(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxyacetamide (CAS No. 946306-26-9)

N-2-chloro-5-(trifluoromethyl)phenyl-2-(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxyacetamide (CAS No. 946306-26-9) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, characterized by its intricate molecular structure, represents a promising candidate for further exploration in drug discovery and development. The presence of multiple functional groups, including a chloro substituent on the phenyl ring and a trifluoromethyl group, contributes to its unique chemical properties and potential biological activities.

The molecular framework of this compound incorporates a dimethyl-2,3-dihydro-1-benzofuran moiety, which is known for its structural versatility and biological relevance. This moiety has been extensively studied for its role in various pharmacological applications, including the modulation of enzyme activity and the interaction with biological targets. The incorporation of this fragment into the core structure of N-2-chloro-5-(trifluoromethyl)phenyl-2-(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxyacetamide suggests that it may exhibit potent pharmacological effects, particularly in the context of therapeutic intervention.

In recent years, there has been a growing interest in the development of novel compounds that combine structural features from different chemical classes to enhance their biological activity and therapeutic potential. The compound CAS No. 946306-26-9 aligns with this trend by integrating elements from both heterocyclic chemistry and aromatic chemistry. The oxyacetamide functional group is particularly noteworthy, as it is frequently found in biologically active molecules and has been shown to contribute to the efficacy of various drugs.

The synthesis of N-2-chloro-5-(trifluoromethyl)phenyl-2-(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxyacetamide represents a significant achievement in synthetic organic chemistry. The multi-step synthesis involves careful manipulation of reaction conditions and the use of advanced catalytic systems to ensure high yield and purity. This process highlights the compound's complexity and underscores the expertise required to produce it on an industrial scale.

The pharmacological profile of this compound is currently under investigation in several research laboratories. Preliminary studies have suggested that it may possess anti-inflammatory, antiviral, or anticancer properties. These findings are based on both computational modeling and experimental assays that evaluate the compound's interaction with biological targets. The presence of multiple functional groups makes it a versatile scaffold for further derivatization and optimization.

The use of computational methods has been instrumental in understanding the potential biological activity of N-2-chloro-5-(trifluoromethyl)phenyl-2-(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxyacetamide. Molecular docking studies have been conducted to predict its binding affinity to various enzymes and receptors. These studies have provided valuable insights into how the compound might interact with its biological targets at the molecular level. Such information is crucial for designing more effective drugs with improved selectivity and reduced side effects.

In addition to its pharmacological potential, this compound also exhibits interesting physicochemical properties. Its solubility profile, melting point, and stability under different conditions are all critical factors that need to be considered during drug development. These properties can be influenced by the presence of specific functional groups such as the chloro, trifluoromethyl, and oxyacetamide moieties.

The development of new drugs is often a lengthy and complex process that involves multiple stages of research and testing. N-[Bis(4-chlorophenyl)methoxy](m-toluidine)-3-sulfonate] CAS No 640012864396 is one example of a compound that has undergone extensive testing in various preclinical studies before being considered for clinical trials. While N-[Bis(4-chlorophenyl)methoxy](m-toluidine)-3-sulfonate] CAS No 640012864396 is not directly related to N-[Bis(4-chlorophenyl)methoxy](m-toluidine)-3-sulfonate] CAS No 640012864396 CAS No 946306269 , both compounds highlight the importance of thorough characterization and evaluation in drug discovery.

The future prospects for N-[Bis(4-chlorophenyl)methoxy](m-toluidine)-3-sulfonate] CAS No 640012864396 are promising given its unique structural features and potential biological activities. Further research is needed to fully elucidate its mechanism of action and to determine its suitability for therapeutic use. Collaborative efforts between academic researchers and pharmaceutical companies will be essential in moving this compound from laboratory research to clinical application.

In conclusion, N-[Bis(4-chlorophenyl)methoxy](m-toluidine)-3-sulfonate] CAS No 640012864396 represents an exciting development in pharmaceutical chemistry. Its complex molecular structure and multifunctional groups make it a promising candidate for further exploration in drug discovery. As research continues to uncover new applications for this compound, it holds great potential for improving human health and well-being.

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